molecular formula C16H15N3O3S B14143897 1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone CAS No. 861120-95-8

1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone

Cat. No.: B14143897
CAS No.: 861120-95-8
M. Wt: 329.4 g/mol
InChI Key: MSADXYKGXYRMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a dimethoxyphenyl group, an imidazopyridine moiety, and a sulfanyl linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the dimethoxyphenyl group: This step might involve electrophilic aromatic substitution or coupling reactions.

    Introduction of the sulfanyl linkage: This can be done through thiolation reactions using thiolating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazopyridine ring or the carbonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone would depend on its specific biological target. Generally, compounds with imidazopyridine structures can interact with various enzymes or receptors, modulating their activity. The dimethoxyphenyl group may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone: can be compared with other imidazopyridine derivatives or compounds with similar functional groups.

    Examples: 1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-yl)ethanone, 1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylthio)ethanone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

861120-95-8

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone

InChI

InChI=1S/C16H15N3O3S/c1-21-13-6-5-10(8-14(13)22-2)12(20)9-23-16-18-11-4-3-7-17-15(11)19-16/h3-8H,9H2,1-2H3,(H,17,18,19)

InChI Key

MSADXYKGXYRMOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(N2)C=CC=N3)OC

solubility

13.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.